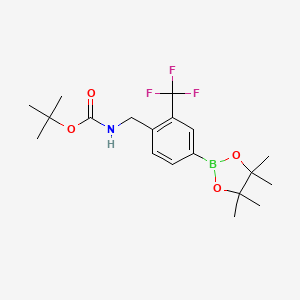
N'-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of an ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with a bromine atom. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azidoethylamines, thiocyanatoethylamines, and methoxyethylamines.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include ethylamines.
Applications De Recherche Scientifique
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine involves the interaction of the bromoethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes and other proteins. The compound may also act as an alkylating agent, introducing alkyl groups into target molecules and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethylenediamine: Lacks the bromoethyl group and has different reactivity.
N-(2-chloroethyl)-N,N-dimethylethane-1,2-diamine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-(2-hydroxyethyl)-N,N-dimethylethane-1,2-diamine: Contains a hydroxyethyl group instead of a bromoethyl group.
Uniqueness
N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C6H15BrN2 |
|---|---|
Poids moléculaire |
195.10 g/mol |
Nom IUPAC |
N-(2-bromoethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C6H15BrN2/c1-9(2)6-5-8-4-3-7/h8H,3-6H2,1-2H3 |
Clé InChI |
OQMDFJJMAPBGTM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)




![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)






